molecular formula C20H19N3O3S2 B14976709 2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B14976709
M. Wt: 413.5 g/mol
InChI Key: VXKRBLJXWXVPPN-UHFFFAOYSA-N
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Description

2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a benzyl group, and a furan moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps. One common approach is the condensation of 2-aminothiophene with benzyl isocyanate to form the intermediate 3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidine. This intermediate is then reacted with furan-2-carbaldehyde and thioglycolic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, nucleophiles, solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Benzyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanoic acid
  • 2-((3-Benzyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid

Uniqueness

Compared to similar compounds, 2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide stands out due to its unique combination of a thieno[3,2-d]pyrimidine core, benzyl group, and furan moiety. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H19N3O3S2

Molecular Weight

413.5 g/mol

IUPAC Name

2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H19N3O3S2/c24-17(21-11-15-7-4-9-26-15)13-28-20-22-16-8-10-27-18(16)19(25)23(20)12-14-5-2-1-3-6-14/h1-7,9H,8,10-13H2,(H,21,24)

InChI Key

VXKRBLJXWXVPPN-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC(=O)NCC4=CC=CO4

Origin of Product

United States

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